1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide

Lipophilicity Physicochemical property Drug-likeness

This 4-methoxy pyrazole-3-carboxamide is the minimal pharmacophore for probing Akt1/2/3 hinge binding, validated in AGC kinase inhibitor programs. Its low lipophilicity (XLogP3=2.2) and compliance with the Rule of Three reduce non-specific inhibition risks versus higher alkoxy analogs. The well-defined 3-point pharmacophore enables direct use as a reference ligand in docking and fragment-based screening. Procure with confidence for SAR-driven medicinal chemistry.

Molecular Formula C16H14FN3O3
Molecular Weight 315.30 g/mol
CAS No. 1020454-83-4
Cat. No. B6529803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide
CAS1020454-83-4
Molecular FormulaC16H14FN3O3
Molecular Weight315.30 g/mol
Structural Identifiers
SMILESCOC1=CN(N=C1C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H14FN3O3/c1-22-14-10-20(12-6-4-11(17)5-7-12)19-15(14)16(21)18-9-13-3-2-8-23-13/h2-8,10H,9H2,1H3,(H,18,21)
InChIKeyFOGBTHCHPPIMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide (CAS 1020454-83-4): Sourcing & Differentiation Guide


1-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide (CAS 1020454-83-4) is a synthetic pyrazole-3-carboxamide featuring a 4-fluorophenyl N1-substituent, a 4-methoxy C4-substituent, and a furan-2-ylmethyl carboxamide side chain [1]. This compound belongs to the pyrazol-furan carboxamide class, a scaffold recognized in kinase inhibitor design, most notably as the basis for ATP-competitive Akt inhibitors such as GSK2141795 [2]. Within screening libraries, the compound is categorized as a lead-like heterocyclic building block with five hydrogen bond acceptors and a moderate computed lipophilicity (XLogP3 = 2.2), positioning it at the lower boundary of typical oral druggable chemical space [1].

Why 1-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide Cannot Be Casually Substituted


Within the 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide chemotype, variation at the C4 position creates large differences in lipophilicity, polar surface area, and ligand efficiency that cannot be compensated by downstream formulation [1]. Even a single methylene insertion (methoxy → ethoxy) increases XLogP3 by approximately 0.5 log units and adds one rotatable bond, altering membrane permeation and entropic binding penalties in target engagement assays [1]. The furan-2-ylmethyl amide side chain is critical for establishing a hydrogen bond with the kinase hinge region in Akt inhibitor design [2]. Replacing the furan ring with a benzyl group (e.g., CAS 1020454-75-4) eliminates this heteroatom hinge-binding motif while simultaneously raising lipophilicity, a dual change that often degrades kinase selectivity. The quantitative evidence below documents exactly where the 4-methoxy substitution provides a differentiated profile relative to the closest available analogs.

1-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3) Comparison vs. 4-Ethoxy, 4-Propoxy, and N-Benzyl Analogs

Among the 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide series, the 4-methoxy substitution yields the lowest computed lipophilicity (XLogP3 = 2.2). The 4-ethoxy analog increases XLogP3 to 2.7 (+0.5), the 4-propoxy analog to 3.2 (+1.0), and the N-benzyl analog (replacing furan with benzyl) reaches 3.5 (+1.3) [1]. Lower lipophilicity correlates with reduced off-target binding, fewer cytochrome P450 interactions, and lower risk of phospholipidosis, making the 4-methoxy variant the preferred starting point for lead optimization campaigns targeting intracellular kinases [2].

Lipophilicity Physicochemical property Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count vs. 4-Ethoxy and 4-Propoxy Analogs

The target compound possesses a TPSA of 69.3 Ų, identical to the 4-ethoxy and 4-propoxy analogs because the ether oxygen contribution is constant across the series [1]. However, the 4-methoxy variant has 5 hydrogen bond acceptors (HBAs) vs. the typical 5 of the 4-ethoxy analog, but maintains a lower molecular weight (315.3 g/mol) vs. 329.3 g/mol for the ethoxy analog and 343.4 g/mol for the propoxy analog [1]. In fragment-based or lead-like screening contexts, lower molecular weight enhances ligand efficiency (LE) per heavy atom, an important metric for hit prioritization [2].

Polarity Membrane permeability Drug-likeness

Rotatable Bond Count and Conformational Entropy vs. 4-Propoxy Analog

The target compound has 5 rotatable bonds, one fewer than the 4-propoxy analog (6 rotatable bonds) [1]. In computational docking and binding free energy calculations, each additional rotatable bond penalizes binding affinity by approximately 0.5–1.0 kcal/mol due to conformational entropy loss [2]. The 4-methoxy substitution therefore is expected to display a modest entropic advantage over the 4-propoxy analog when engaging rigid binding sites such as kinase ATP pockets.

Conformational flexibility Binding entropy Lead-likeness

Furan vs. Benzyl Amide Side Chain: Critical Hinge-Binding Motif

The furan-2-ylmethyl amide in the target compound provides a heteroatom (furan oxygen) that acts as a hydrogen bond acceptor, a feature exploited in Akt inhibitor design to anchor the ligand to the kinase hinge region [1]. In the lead compound GSK2141795, the furan oxygen forms a key hydrogen bond with the backbone NH of the hinge residue. Replacing furan with a benzyl group (N-benzyl analog, CAS 1020454-75-4) eliminates this heteroatom, abolishing the hinge-binding capacity entirely [2]. This difference is qualitative but mechanistically critical: the furan-containing compound retains the potential to engage kinase hinge motifs, whereas the benzyl analog does not.

Kinase hinge binding Hydrogen bond acceptor Structural biology

Molecular Weight and Lead-Likeness Compliance vs. 4-Propoxy and 4-Benzyloxy Analogs

The target compound has a molecular weight of 315.3 g/mol, which is below the typical lead-like cutoff of 350 g/mol (Congreve rule-of-three) [1]. In contrast, the 4-propoxy analog (343.4 g/mol) approaches the cutoff, and the 4-benzyloxy analog (CAS 1172421-10-1; ~391 g/mol) substantially exceeds it [1]. Lead-like chemical space prioritizes compounds with MW < 350 g/mol, XLogP < 3.5, and ≤ 3 hydrogen bond donors, all of which the 4-methoxy compound satisfies [2]. This makes it more suitable as a starting point for fragment-to-lead campaigns compared to heavier analogs.

Lead-likeness Fragment-based drug discovery Rule-of-three

Optimal Application Scenarios for 1-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide Based on Differentiation Evidence


Kinase Inhibitor Lead Generation Targeting Akt or AGC Kinases

The furan-2-ylmethyl amide motif directly mimics the hinge-binding region of GSK2141795, an ATP-competitive Akt inhibitor that has entered clinical trials [1]. The 4-methoxy compound provides the minimal pharmacophore necessary to probe hinge binding in Akt1/2/3 biochemical assays, and its lower lipophilicity (XLogP3 = 2.2) compared to higher alkoxy analogs reduces the risk of non-specific inhibition commonly observed with lipophilic screening compounds [1]. In kinase selectivity panels, compounds derived from this scaffold (e.g., 25e) have demonstrated potent Akt1 inhibition alongside activity against structurally related AGC kinases (Akt2, Akt3, ROCK1, PKA) while sparing kinases from other subfamilies [1]. This makes the target compound an ideal starting fragment for structure-activity relationship (SAR) exploration in AGC kinase inhibitor programs.

Lead-Like Fragment Library Assembly for Phenotypic Screening

With MW = 315.3 g/mol, XLogP3 = 2.2, and compliance with the Congreve 'Rule of Three', the target compound is suitable for inclusion in lead-like fragment libraries designed for high-throughput phenotypic screening [1]. Its moderate polarity (TPSA = 69.3 Ų) and 5 hydrogen bond acceptors confer aqueous solubility in the range of 10–100 µM in standard assay buffers (DMSO < 1%), facilitating screening without excessive organic co-solvent [1]. Compared to the 4-propoxy analog (MW = 343.4, XLogP3 = 3.2), the target compound shows superior lead-like properties and is less likely to produce false positives due to aggregation or non-specific membrane partitioning [2].

Computational Docking and Pharmacophore Model Validation

The target compound's well-defined three-point pharmacophore (4-fluorophenyl hydrophobic group, furan oxygen HBA, carboxamide NH HBD) enables its use as a reference ligand for validating computational docking protocols against Akt or related kinase crystal structures [1]. Its 5 rotatable bonds confer moderate conformational flexibility, sufficient to sample relevant binding poses without introducing excessive computational cost during ensemble docking workflows [1]. The 4-methoxy substituent serves as a minimal steric probe at the C4 position, allowing clear interpretation of SAR when compared to the 4-ethoxy and 4-propoxy analogs.

Chemical Probe for Heterocyclic SAR in Medicinal Chemistry Courses

The compound's modular architecture—pyrazole core, 4-fluorophenyl N-substitution, C4-methoxy, and furan-2-ylmethyl amide—makes it an instructive case study for teaching heterocyclic SAR in academic medicinal chemistry settings [1]. Each substituent can be systematically varied, and the resulting physicochemical property changes (XLogP3, TPSA, HBD/HBA counts) are readily computed and interpreted by students. The demonstrated relevance of this scaffold to clinical-stage kinase inhibitors (GSK2141795, GSK2110183) provides a compelling narrative linking classroom instruction to real-world drug discovery [2].

Quote Request

Request a Quote for 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.